molecular formula C23H12ClF2N3O2 B6483806 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326895-39-9

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one

Cat. No.: B6483806
CAS No.: 1326895-39-9
M. Wt: 435.8 g/mol
InChI Key: LUUQNVZNGKSTGU-UHFFFAOYSA-N
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Description

This compound features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 4-fluorophenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 4-chloro-3-fluorophenyl moiety. While direct data on its synthesis or bioactivity are absent in the provided evidence, analogs with similar scaffolds (e.g., isoquinolinones, triazolones) have been synthesized via cyclization and fluorination techniques , and characterized using X-ray crystallography tools like SHELXL and ORTEP-3 .

Properties

IUPAC Name

4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H12ClF2N3O2/c24-19-10-5-13(11-20(19)26)21-27-22(31-28-21)18-12-29(15-8-6-14(25)7-9-15)23(30)17-4-2-1-3-16(17)18/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUQNVZNGKSTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN(C2=O)C3=CC=C(C=C3)F)C4=NC(=NO4)C5=CC(=C(C=C5)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H12ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one is a member of the oxadiazole family, known for its diverse biological activities. This article synthesizes available research findings on its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects.

Antimicrobial Activity

Compounds containing the oxadiazole ring have been extensively studied for their antimicrobial properties . Research indicates that derivatives with the 1,3,4-oxadiazole core exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that oxadiazole derivatives can inhibit the growth of Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae with varying degrees of potency .

CompoundActivityReference
1aStrong inhibition against S. aureus
2bAntifungal properties against Candida albicans
3cAntitubercular activity against Mycobacterium tuberculosis

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been a focal point in drug discovery. The compound has shown promising results in various studies:

  • In vitro studies demonstrated cytotoxic effects against human cancer cell lines such as HeLa (cervical cancer), CaCo-2 (colon cancer), and MCF-7 (breast cancer) with IC50 values indicating significant antiproliferative activity .
  • A derivative of this compound exhibited selective cytotoxicity against renal cancer cells with an IC50 value of 1.143 µM, suggesting its potential as a targeted therapy .
Cell LineIC50 Value (µM)Reference
HeLa10.5
CaCo-25.0
Renal Cancer (PRXF)1.143

Anti-inflammatory and Analgesic Effects

Research has also indicated that oxadiazole derivatives may possess anti-inflammatory and analgesic properties. These effects are often attributed to their ability to inhibit cyclooxygenases (COX-1 and COX-2), which play critical roles in the inflammatory process .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key enzymes involved in metabolic pathways related to inflammation and cancer progression.
  • DNA Interaction : Some studies suggest that these compounds may interact with DNA gyrase in bacteria, disrupting replication and leading to cell death .
  • Receptor Modulation : Certain derivatives have shown affinity for various receptors involved in pain perception and inflammation, indicating their potential use in analgesic therapies .

Study on Antibacterial Activity

A study conducted by Dhumal et al. (2016) explored a series of oxadiazole derivatives for their antibacterial properties. The most potent compounds were found to inhibit DNA gyrase effectively, demonstrating a novel mechanism for combating bacterial infections .

Study on Anticancer Properties

In a comparative study by Salama et al. (2020), several oxadiazole derivatives were synthesized and tested for anticancer activity. The most promising derivative exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating its potential as a new anticancer agent .

Scientific Research Applications

Chemical Properties and Structure

This compound is characterized by the presence of an oxadiazole ring, which is known for its diverse biological activities. The molecular formula is C15H12ClF2N3OC_{15}H_{12}ClF_2N_3O with a molecular weight of approximately 317.70 g/mol. The specific arrangement of functional groups contributes to its potential efficacy in various biochemical interactions.

Antimicrobial Activity

Recent studies have indicated that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, research has shown that compounds containing the oxadiazole moiety can inhibit the growth of various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) . The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

The compound has been evaluated for its anticancer potential. In vitro studies have demonstrated that it can selectively inhibit certain cancer cell lines, such as pancreatic ductal adenocarcinoma (PANC-1) and melanoma (SK-MEL-2). The presence of the oxadiazole ring enhances its ability to interact with specific targets involved in cancer cell proliferation .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for various enzymes, including carbonic anhydrases (CAs), which are implicated in cancer progression and metastasis. Selective inhibition of certain isoforms (hCA IX and hCA XII) has been observed at nanomolar concentrations, suggesting a promising avenue for therapeutic development .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that incorporate the oxadiazole ring into the isoquinolinone framework. Various synthetic routes have been explored to optimize yield and purity, including microwave-assisted synthesis techniques which have shown to be efficient and environmentally friendly .

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that modifications to the phenyl rings significantly affected antimicrobial activity. The derivative containing the 4-chloro-3-fluorophenyl group exhibited enhanced activity against Gram-positive bacteria compared to its non-fluorinated counterparts .

Case Study 2: Anticancer Activity

In another investigation focused on anticancer properties, compounds similar to the target molecule were tested against a panel of cancer cell lines. Results indicated that specific substitutions on the oxadiazole ring improved selectivity and potency against cancer cells while minimizing toxicity to normal cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs sharing core motifs (isoquinolinone, triazolone) or substituent patterns (halogenated aryl groups). Key differences in structure, synthesis, and applications are highlighted below.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Features/Applications Reference
4-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-fluorophenyl)-1,2-dihydroisoquinolin-1-one 1,2-Dihydroisoquinolin-1-one 2-(4-Fluorophenyl); 4-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl] ~437.8 (calculated) Hypothesized agrochemical/pharmaceutical use N/A
2-(4-Chlorophenyl)-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one 1,2-Dihydroisoquinolin-1-one 2-(4-Chlorophenyl); 4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl] 429.86 Research chemical (CAS: 1326843-86-0)
1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one 1,2,4-Triazol-5(4H)-one 1-(4-Chloro-2-fluorophenyl); 4-difluoromethyl; 3-methyl ~275.6 (calculated) Intermediate for herbicide synthesis
5-(4-Chlorophenyl)-3-(2-furyl)-1,2,4-triazolo[3,4-a]isoquinoline Triazolo[3,4-a]isoquinoline 5-(4-Chlorophenyl); 3-(2-furyl) ~335.8 (calculated) Structurally characterized via X-ray
2-({4-(4-Chlorophenyl)-5-[(quinolin-8-yloxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-1-phenylethanone 1,2,4-Triazole 4-(4-Chlorophenyl); 5-(quinolin-8-yloxymethyl); sulfanyl-phenylethanone ~529.0 (calculated) Research chemical (CAS: 690246-82-3)

Key Observations:

Structural Variations: The target compound and the analog in share the 1,2-dihydroisoquinolin-1-one core but differ in oxadiazole substituents (4-chloro-3-fluorophenyl vs. 3-methoxyphenyl). Methoxy groups may enhance solubility, while halogens improve lipophilicity and target binding . Triazolone derivatives (e.g., ) replace the isoquinolinone core with a 1,2,4-triazol-5(4H)-one, which is synthetically accessible via elevated-temperature fluorination .

X-ray crystallography data for analogs (e.g., ) indicate robust structural validation methods using SHELXL and ORTEP-3 .

The triazolo-isoquinoline in demonstrates the relevance of fused heterocycles in medicinal chemistry, though its specific bioactivity remains uncharacterized.

Challenges and Opportunities:

  • The absence of direct bioactivity data for the target compound necessitates further testing against biological targets (e.g., kinases, GPCRs).
  • Structural analogs with methoxy or quinoline groups () highlight opportunities for derivatization to optimize physicochemical properties.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves constructing the 1,2,4-oxadiazole ring via cyclocondensation of amidoximes with activated carboxylic acid derivatives. For example, intermediates like 4-chloro-3-fluorobenzamidoxime can react with pre-functionalized isoquinolinone precursors under microwave-assisted conditions to improve yield . Optimization should focus on:
  • Catalyst selection : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation .
  • Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance solubility of fluorinated intermediates.
  • Temperature control : Maintain 80–100°C to prevent decomposition of the dihydroisoquinolinone core .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} spectra to verify substituent positions and fluorine integration .
  • X-ray crystallography : Resolve single-crystal structures to confirm bond lengths and angles. For example, a related oxadiazole derivative showed a mean C–C bond length of 0.005 Å and RR-factor = 0.050 .
  • Mass spectrometry : High-resolution ESI-MS can validate the molecular ion peak (m/zm/z) within 3 ppm error .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Methodological Answer : SAR studies should systematically modify substituents and evaluate pharmacological effects:
  • Fluorophenyl variants : Replace 4-fluorophenyl with 2,4-difluorophenyl to assess enhanced lipophilicity and blood-brain barrier penetration .
  • Oxadiazole bioisosteres : Substitute 1,2,4-oxadiazole with 1,3,4-thiadiazole to study metabolic stability .
  • Biological assays : Use enzyme inhibition assays (e.g., kinase or protease targets) with IC50_{50} measurements. Cross-validate via molecular docking (AutoDock Vina) to predict binding affinities .

Q. How can contradictions between computational predictions and experimental data (e.g., crystallography vs. DFT models) be resolved?

  • Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Mitigation steps include:
  • Dynamic simulations : Perform molecular dynamics (MD) in explicit solvent (e.g., water/ethanol) to model torsional angles .
  • Multi-parameter refinement : Use SHELXL for crystallographic data to adjust thermal parameters and occupancy ratios .
  • Benchmarking : Compare experimental RR-factors (e.g., 0.041–0.143 ) with DFT-calculated electron density maps.

Q. What are the challenges in characterizing metabolic stability, and how can they be addressed?

  • Methodological Answer : Fluorinated compounds often exhibit complex metabolic pathways. Key approaches:
  • In vitro microsomal assays : Use human liver microsomes (HLM) with LC-MS/MS to identify phase I/II metabolites .
  • Isotopic labeling : Introduce 18F^{18}\text{F} or 13C^{13}\text{C} at the oxadiazole ring to track metabolic cleavage sites .
  • Computational tools : Employ ADMET Predictor™ or SwissADME to estimate CYP450 interactions .

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